1-Phenyl-3-{3-[2-(pyridin-2-yl)ethyl]phenyl}thiourea
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Overview
Description
N-PHENYL-N’-{3-[2-(2-PYRIDYL)ETHYL]PHENYL}THIOUREA is a thiourea derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. Thiourea derivatives are known for their diverse biological activities and have been extensively studied for their potential use in pharmaceuticals, agrochemicals, and other industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-PHENYL-N’-{3-[2-(2-PYRIDYL)ETHYL]PHENYL}THIOUREA typically involves the reaction of 2-aminopyridine with phenyl isothiocyanate under controlled conditions. The reaction is usually carried out in a suitable solvent such as ethanol or acetonitrile, and the mixture is heated to facilitate the formation of the thiourea derivative. The reaction can be represented as follows:
2-aminopyridine+phenyl isothiocyanate→N-PHENYL-N’-3-[2-(2-PYRIDYL)ETHYL]PHENYLTHIOUREA
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-PHENYL-N’-{3-[2-(2-PYRIDYL)ETHYL]PHENYL}THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism by which N-PHENYL-N’-{3-[2-(2-PYRIDYL)ETHYL]PHENYL}THIOUREA exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N’-{4-pyridyl}urea: Known for its cytokinin-like activity.
N,N’-diphenylurea: Used as a standard in cytokinin activity assays.
N-phenyl-N’-{2-thiazolyl}urea: Exhibits herbicidal activity.
Uniqueness
N-PHENYL-N’-{3-[2-(2-PYRIDYL)ETHYL]PHENYL}THIOUREA is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to interact with various molecular targets and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H19N3S |
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Molecular Weight |
333.5 g/mol |
IUPAC Name |
1-phenyl-3-[3-(2-pyridin-2-ylethyl)phenyl]thiourea |
InChI |
InChI=1S/C20H19N3S/c24-20(22-18-9-2-1-3-10-18)23-19-11-6-7-16(15-19)12-13-17-8-4-5-14-21-17/h1-11,14-15H,12-13H2,(H2,22,23,24) |
InChI Key |
VZNRTIOQRLIIDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=CC(=C2)CCC3=CC=CC=N3 |
Origin of Product |
United States |
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